molecular formula C10H10BrNO B3281773 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 740842-84-6

7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B3281773
CAS No.: 740842-84-6
M. Wt: 240.10 g/mol
InChI Key: KDXWSZAHNQWUJN-UHFFFAOYSA-N
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Description

7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a brominated benzazepinone derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol . Its CAS registry number is 53841-99-9, though discrepancies exist in literature (e.g., CAS 219686-43-8 in another report, likely due to positional isomerism) . The compound features a seven-membered azepinone ring fused to a benzene ring, with a bromine substituent at the 7-position. It is typically stored under dry, room-temperature conditions .

Synthesis methods include radical cyclization strategies, such as using di-tert-butyl peroxide (DTBP) in chlorobenzene to achieve cyclization of precursor molecules . The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

8-bromo-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-2-1-7-6-10(13)12-4-3-8(7)5-9/h1-2,5H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXWSZAHNQWUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240310
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-84-6
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products like 7-azido-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.

    Oxidation: Products like 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2,3-dione.

    Reduction: Products like 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2-amine.

Scientific Research Applications

Pharmaceutical Development

7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has been investigated for its potential as a therapeutic agent in treating various neurological conditions. Its structural similarity to other known psychoactive compounds suggests that it may exhibit similar pharmacological properties.

Case Studies:

  • A study on benzazepines indicated that modifications to the azepine ring can enhance binding affinity to dopamine receptors, which are crucial in the treatment of Parkinson's disease and schizophrenia .
  • Research has also explored the compound's effects on serotonin receptors, which play a significant role in mood regulation and anxiety disorders .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological research. Investigations into its ability to modulate GABAergic and glutamatergic pathways could provide insights into new treatments for epilepsy and anxiety disorders.

Relevant Findings:

  • Experimental data demonstrate that similar compounds can act as GABA receptor modulators, indicating that 7-bromo derivatives might possess anxiolytic properties .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its bromine substituent allows for further functionalization, enabling the development of novel compounds with enhanced biological activity.

Synthetic Pathways:

Reaction TypeDescription
Nucleophilic SubstitutionThe bromine atom can be replaced with various nucleophiles to create diverse derivatives.
Cyclization ReactionsCan be utilized in creating larger polycyclic structures that may exhibit unique pharmacological properties.

Material Science

Beyond its medicinal applications, this compound can be explored in material science for its potential use in creating organic semiconductors or polymers due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

The position of substituents and ring fusion significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physical Property Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Key Properties
7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one 53841-99-9 C₁₀H₁₀BrNO 240.10 7-position bromo Solid; stored dry at RT
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 6729-30-2 C₁₀H₁₀BrNO 240.10 6-position bromo Research use only; similar MW
8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 22246-76-0 C₉H₁₂N₂O 164.21 8-position amino Higher solubility (amine group)
Parent compound (no substituent) 15987-50-5 C₁₀H₁₁NO 161.20 None MP 158–160°C; lower reactivity

Key Observations :

  • Bromine Position : The 6- and 7-bromo isomers (CAS 6729-30-2 vs. 53841-99-9) differ in electronic effects. The 7-bromo derivative’s para-position to the ketone may enhance electrophilic substitution reactivity compared to the 6-bromo analogue.
  • Amino vs. Bromo Substituents: The amino-substituted derivative (CAS 22246-76-0) exhibits higher polarity and solubility due to hydrogen bonding, contrasting with the hydrophobic bromo group .
  • Parent Compound: The unsubstituted benzazepinone (CAS 15987-50-5) has a lower molecular weight and distinct melting point, highlighting bromine’s impact on packing and stability .

Key Findings :

  • Radical Cyclization : The 7-bromo compound’s synthesis via DTBP-mediated cyclization underscores its stability under radical conditions .
  • Rotational Isomerism : Substituents like nitromethyl (e.g., compound 15c-endo) induce rotational isomerism, detectable via split signals in ¹H NMR .

Biological Activity

7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound belonging to the class of benzoazepines, characterized by a seven-membered ring fused to a benzene ring. Its structural attributes, particularly the presence of a bromine atom at the 7th position and a carbonyl group at the 2nd position, contribute to its unique biological activity and potential therapeutic applications.

  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.10 g/mol
  • CAS Number : 53841-99-9
  • Melting Point : Approximately 177 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and carbonyl group facilitate binding to these targets, leading to modulation of specific biochemical pathways.

Pharmacological Effects

Research indicates that compounds in the benzoazepine class exhibit a range of pharmacological effects:

  • Anxiolytic Properties : Similar to traditional benzodiazepines, this compound may exhibit anxiety-reducing effects.
  • Anticonvulsant Activity : Some studies suggest potential anticonvulsant properties.
  • Anti-aggressive Effects : Certain derivatives have shown promise in reducing aggressive behavior in experimental models .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study explored the enzyme inhibition capabilities of 7-bromo derivatives. It was found that these compounds could effectively inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential use in treating neurological disorders.
  • Behavioral Studies :
    • In animal models, administration of 7-bromo derivatives resulted in reduced anxiety-like behaviors compared to controls. This supports its potential as an anxiolytic agent .
  • Metabolism and Excretion :
    • Research on the metabolic pathways of similar compounds indicates that 7-bromo derivatives are less burdensome on liver enzymes compared to conventional benzodiazepines, allowing for safer long-term use in patients with psychiatric disorders .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnxiolytic, Anticonvulsant
7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-benzodiazepineAnti-aggressive
7-Bromo-5-(2-halophenyl)-1H-benzodiazepineAnticonvulsant, Anxiolytic

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including hydrohalogenation of ethynylaniline derivatives. The compound undergoes several chemical reactions:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Modifications can be made to the bromine atom or carbonyl group.
  • Substitution Reactions : The bromine atom can be replaced with other groups through nucleophilic substitution.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, and what reagents/conditions are critical for optimizing yield?

  • Methodology :

  • Nucleophilic substitution : Bromination of precursor azepine derivatives using brominating agents (e.g., NBS or Br₂) under controlled temperatures (e.g., 0–25°C) in aprotic solvents like DCM or THF.
  • Cyclization strategies : Formation of the azepinone ring via intramolecular amidation or lactamization, often catalyzed by acids (e.g., HCl) or bases (e.g., NaH) .
  • Key reagents : For intermediates, 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 86499-96-9) is synthesized using bromine donors in multistep protocols .
    • Yield optimization : Control reaction time (e.g., 12–24 hours) and stoichiometry of brominating agents to minimize side reactions like over-bromination .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical techniques :

  • ¹H/¹³C NMR : Characteristic peaks include lactam carbonyl (δ ~165–170 ppm in ¹³C NMR) and aromatic protons (δ ~6.8–7.5 ppm in ¹H NMR). Bromine substitution causes deshielding in adjacent protons .
  • IR spectroscopy : Strong C=O stretch at ~1650–1660 cm⁻¹ confirms the lactam ring .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 241 (C₁₀H₁₀BrNO⁺) with isotopic patterns matching bromine .

Q. What are the typical challenges in purifying this compound, and how are they addressed?

  • Challenges : Low solubility in polar solvents, contamination by brominated byproducts.
  • Solutions :

  • Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline forms .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in bromination reactions of azepinone derivatives?

  • Approach :

  • DFT calculations : Model electron density maps to identify nucleophilic sites. For example, bromine preferentially attacks the para position to the lactam oxygen due to electron withdrawal .
  • MD simulations : Study solvent effects on reaction pathways (e.g., THF vs. DMF) to predict kinetic barriers .
    • Validation : Compare computed NMR shifts with experimental data (e.g., δ ~7.2 ppm for aromatic protons adjacent to Br) .

Q. What strategies mitigate rotameric interference in NMR analysis of this compound derivatives?

  • Experimental design :

  • Variable-temperature NMR : Raise temperature (e.g., 50°C) to coalesce rotamer signals (e.g., for N-alkyl substituents) .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to enhance resolution of complex splitting patterns .
    • Data interpretation : Assign rotamers using 2D-COSY or NOESY to identify spatial correlations .

Q. How does this compound serve as a precursor for bioactive molecules?

  • Case studies :

  • Hypertension drugs : Intermediate in Benazepril synthesis via substitution of bromine with aminoalkyl groups .
  • Anticancer agents : Functionalization via Suzuki coupling to introduce aryl groups targeting kinase inhibition .
    • Biological assays : Evaluate cytotoxicity (e.g., IC₅₀ in MCF-7 cells) and receptor binding (e.g., GABAₐ for anxiolytic activity) .

Contradictions and Resolutions

  • Varying yields in synthesis : reports 49–51% yields for brominated derivatives, while achieves 80% for functionalized analogs. This discrepancy highlights the impact of optimized coupling conditions (e.g., palladium catalysts) vs. traditional bromination .
  • Rotamer complexity : notes multiple NMR signals due to slow rotation, whereas resolves this using high-temperature NMR. Researchers should tailor analytical methods to their specific derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

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